N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide
Description
N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a methoxythiophene moiety
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-17-9-11-24-18(17)19(22)20-12-16-8-5-10-21(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCYZIUMMCSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NCC2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of 1-benzylpiperidine with a suitable thiophene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary depending on the specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. In the context of acetylcholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular pathways involved include the inhibition of acetylcholinesterase and modulation of cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a different structural framework but similar pharmacological effects.
Galantamine: A natural alkaloid used as an acetylcholinesterase inhibitor, differing in its core structure but sharing the same therapeutic target.
Uniqueness
N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide is unique due to its specific combination of a methoxythiophene moiety with a benzylpiperidine structure. This unique structure may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and selectivity compared to other acetylcholinesterase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
